2,3-Dibromobutane

Overview

Description

Chemical Properties and Structure

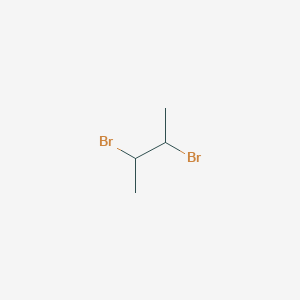

2,3-Dibromobutane (CAS 5408-86-6) is a halogenated alkane with the molecular formula C₄H₈Br₂ (molecular weight: 215.91 g/mol). Its structure features bromine atoms on the second and third carbons of a four-carbon chain: CH₃−C(Br)−C(Br)−CH₃ . The compound exhibits stereoisomerism due to two chiral centers (C2 and C3). It exists in three stereoisomeric forms:

- (2R,3R) and (2S,3S): Enantiomeric pair.

- (2R,3S)/(2S,3R): A single meso compound due to internal symmetry, making it superimposable on its mirror image .

Synthesis and Reactivity

this compound is synthesized via bromine addition to trans-2-butene, yielding the meso form predominantly . Debromination with Zn in acetic acid or alcohol produces 2-butene . Its reactivity is influenced by steric hindrance and stereochemistry, making it distinct from other dibromobutane isomers .

Applications

It serves as an intermediate in pharmaceuticals (e.g., trazodone derivatives) and materials science. Its stereochemical complexity is leveraged in asymmetric synthesis .

Preparation Methods

2,3-Dibromobutane can be synthesized through the bromination of butene. The reaction involves the addition of bromine (Br2) to 2-butene in the presence of an inert solvent like carbon tetrachloride (CCl4). The reaction proceeds via an anti-addition mechanism, resulting in the formation of this compound. The reaction conditions typically involve room temperature and a controlled addition of bromine to avoid over-bromination.

Chemical Reactions Analysis

2,3-Dibromobutane undergoes several types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2,3-butanediol.

Elimination Reactions: In the presence of a strong base like potassium tert-butoxide, this compound can undergo elimination reactions to form butadiene.

Reduction Reactions: It can be reduced to butane using reducing agents like zinc and hydrochloric acid.

Scientific Research Applications

Organic Chemistry

2,3-Dibromobutane serves as a crucial reagent in organic synthesis:

- Bromination Reactions : It is used to introduce bromine into other organic molecules, facilitating further chemical transformations.

- Stereochemistry Studies : This compound is often utilized in educational settings to illustrate concepts of stereochemistry and reaction mechanisms due to its unique structural properties .

Biological Research

Recent studies have highlighted potential biological applications:

- Cancer Research : Preliminary research indicates that this compound may inhibit tumor cell growth. The mechanism behind this effect is still under investigation but may involve interactions with reactive oxygen species .

- Model Compound : It serves as a model compound for studying halogenated organic compounds' behavior in biological systems.

Environmental Chemistry

The environmental persistence and biodegradation pathways of this compound are important for understanding its ecological impact:

- Biodegradation Studies : Research has demonstrated that this compound undergoes significant biological dehalogenation in soil environments, suggesting a potential pathway for its breakdown.

- Environmental Monitoring : Its stability in soil makes it a candidate for monitoring brominated compounds' environmental fate.

Flame Retardants

This compound is utilized in producing flame retardants due to its bromine content, which enhances fire resistance in materials such as plastics and textiles.

Pharmaceutical Synthesis

There is ongoing research into its potential use as an intermediate in synthesizing pharmaceuticals. Its ability to introduce bromine into complex organic structures can be valuable for developing new therapeutic agents .

Case Study 1: Stereochemical Analysis

A study utilized NMR spectroscopy to analyze the conformational dynamics of this compound. The findings illustrated how different conformers can affect reactivity and interaction with other chemical species .

Case Study 2: Environmental Impact Assessment

Research conducted on the biodegradation of this compound in soil highlighted its persistence compared to other halogenated compounds. This study emphasized the need for further investigation into its long-term environmental effects and degradation pathways .

Mechanism of Action

The mechanism of action of 2,3-dibromobutane in chemical reactions involves the formation of a cyclic bromonium ion intermediate during the addition of bromine to butene. This intermediate is then attacked by a nucleophile, leading to the formation of the final product. The stereochemistry of the product is determined by the anti-addition mechanism, resulting in the formation of trans products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers of C₄H₈Br₂

Reactivity Comparison

Research Findings and Key Distinctions

Stereochemical Complexity : this compound’s three stereoisomers contrast with the lack of stereoisomerism in 1,4- and 2,2-dibromobutanes. This property is critical in enantioselective synthesis .

Debromination : Unlike 1,4-dibromobutane, this compound’s debromination with Zn yields stereospecific alkenes (e.g., trans-2-butene from the meso form) .

Thermodynamic Stability : 2,2-Dibromobutane is less stable than 2,3- or 1,4-isomers due to geminal bromine repulsion, favoring elimination over substitution .

Biological Activity

2,3-Dibromobutane is a halogenated organic compound that has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBr and features two bromine atoms attached to the second and third carbon atoms of a butane chain. The compound exhibits stereoisomerism, with four stereoisomers possible, one of which is a meso compound. The presence of chiral centers at C-2 and C-3 contributes to its diverse biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and halogen bonding. The bromine atoms enhance the compound's reactivity, influencing biological pathways such as enzyme inhibition and receptor binding.

| Mechanism | Description |

|---|---|

| Hydrogen Bonding | Interactions with biomolecules affecting stability |

| Halogen Bonding | Enhances reactivity and specificity in interactions |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways |

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Notably, it has been studied for its potential therapeutic properties, including anti-inflammatory effects and cytotoxicity against cancer cell lines.

Case Studies

- Anti-Inflammatory Activity : A study assessed the anti-inflammatory effects of various halogenated compounds, including this compound. Results demonstrated significant inhibition of pro-inflammatory cytokines in vitro at concentrations as low as 30 µM .

- Cytotoxicity Against Cancer Cells : In another investigation, this compound was tested against several cancer cell lines. The compound exhibited an IC value of approximately 24 µM in A2780 ovarian cancer cells, indicating moderate cytotoxicity .

- Microbial Inhibition : The compound also showed bactericidal properties against specific strains of bacteria. In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus at concentrations starting from 50 µg/mL .

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Studies have shown that halogenated compounds can exhibit toxic effects on mammalian cells. For instance, exposure to high concentrations may lead to cell apoptosis and necrosis in non-target cells .

Table 2: Toxicological Data Summary

| Endpoint | Observed Effect | Concentration (µM) |

|---|---|---|

| Cytotoxicity (A2780) | IC = 24 | 24 |

| Bacterial Inhibition | Growth inhibition (S. aureus) | ≥50 |

| Apoptosis Induction | Increased cell death in non-target cells | >100 |

Q & A

Basic Research Questions

Q. What is the molecular structure of 2,3-dibromobutane, and how does it influence its reactivity?

- Methodology : Use quantum chemical calculations (e.g., Gaussian software) to optimize the geometry and analyze bond angles. The molecule contains 4 carbons , 2 bromines , and 8 hydrogens , with 5 non-H bonds (C-Br, C-C) and 1 rotatable bond (C2-C3). Computational tools like Spartan or Avogadro can visualize the 3D structure and assess steric hindrance .

- Key Data :

| Property | Value |

|---|---|

| Molecular formula | C₄H₈Br₂ |

| Molecular weight | 215.914 g/mol |

| Rotatable bonds | 1 |

| SMILES | CC(Br)C(C)Br |

Q. How many stereoisomers exist for this compound, and why is the actual number of optically active isomers lower?

- Methodology : Apply the 2ⁿ rule for stereoisomers (n = chiral centers). This compound has two chiral centers (C2 and C3), theoretically yielding 4 stereoisomers . However, the (2R,3S) and (2S,3R) forms are meso compounds (identical due to an internal plane of symmetry), leaving three stereoisomers : (2R,3R), (2S,3S), and meso. Only (2R,3R) and (2S,3S) are enantiomers and optically active .

Q. What synthetic routes yield this compound, and how can intermediates be characterized?

- Methodology : Bromination of 2-butenes (cis/trans) with Br₂ in CCl₄.

- Cis-2-butene → Racemic mixture of (2R,3R) and (2S,3S) via anti-addition.

- Trans-2-butene → Meso (2R,3S) via anti-addition.

- Verification : Use polarimetry to confirm optical inactivity in meso forms and GC-MS/NMR to distinguish diastereomers .

Advanced Research Questions

Q. How do stereospecific reaction mechanisms affect the synthesis of this compound?

- Methodology : Study anti-addition in bromination using ab initio methods (e.g., DFT) to model transition states. The reaction proceeds via a bromonium ion intermediate, where Br⁻ attacks the less substituted carbon. For trans-2-butene, syn-addition is sterically hindered, favoring anti-addition and meso product formation .

- Key Finding :

| Starting Alkene | Product Stereochemistry |

|---|---|

| Cis-2-butene | Racemic (2R,3R + 2S,3S) |

| Trans-2-butene | Meso (2R,3S) |

Q. How can computational tools resolve contradictions in experimental data on this compound’s stability?

- Methodology : Perform QSPR (Quantitative Structure-Property Relationship) analysis or molecular dynamics simulations to predict thermal stability. Conflicting experimental data on decomposition temperatures (e.g., 140°C vs. 160°C) may arise from impurities or varying measurement techniques. Validate with TGA-DSC and compare with computational predictions .

Q. What comparative studies distinguish this compound from structurally similar dihalides (e.g., 2,2-dibromobutane)?

- Methodology : Use XRD or NMR crystallography to compare bond lengths and angles. For example:

| Compound | C-Br Bond Length (Å) | Dipole Moment (Debye) |

|---|---|---|

| This compound | 1.93 | 2.1 |

| 2,2-Dibromobutane | 1.95 | 3.4 |

- Insight : The vicinal Br atoms in this compound reduce steric strain compared to geminal Br in 2,2-dibromobutane .

Q. What advanced spectroscopic techniques validate the presence of meso-2,3-dibromobutane?

- Methodology : Use NOESY NMR to detect spatial proximity of H atoms. In meso-2,3-dibromobutane, H2 and H3 protons exhibit NOE correlations due to symmetry, unlike enantiomers. Alternatively, VCD (Vibrational Circular Dichroism) can distinguish meso forms from racemic mixtures .

Q. Methodological Notes

- Safety in Handling : this compound is toxic (GHS Category 4). Use fume hoods, PPE, and avoid inhalation/contact. Waste must be treated with NaHCO₃ to neutralize HBr byproducts .

- Data Reproducibility : Cross-reference CAS 5408-86-6 entries in NIST or PubChem to ensure consistency in physical properties (e.g., boiling point: 198–200°C) .

Properties

IUPAC Name |

2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871128 | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.8 [mmHg] | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5408-86-6, 598-71-0, 5780-13-2 | |

| Record name | 2,3-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-dibromo-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.